molecular formula C13H17F2NO2S B5268612 N-cyclohexyl-2,5-difluoro-N-methylbenzenesulfonamide

N-cyclohexyl-2,5-difluoro-N-methylbenzenesulfonamide

Cat. No.: B5268612
M. Wt: 289.34 g/mol
InChI Key: ACCWRVBTMKHBDV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,5-difluoro-N-methylbenzenesulfonamide: is an organic compound with the molecular formula C₁₃H₁₇F₂NO₂S It is characterized by the presence of a cyclohexyl group, two fluorine atoms, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclohexylation: The synthesis begins with the cyclohexylation of a suitable precursor, such as benzenesulfonamide, using cyclohexyl chloride in the presence of a base like sodium hydride.

    Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of N-cyclohexyl-2,5-difluoro-N-methylbenzenesulfonamide typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:

    Reaction Optimization: Optimization of reaction parameters such as temperature, pressure, and reaction time.

    Purification: Purification steps like recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclohexyl-2,5-difluoro-N-methylbenzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Protein Labeling: Used in the labeling of proteins for structural and functional analysis.

Medicine:

    Drug Development: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.

Industry:

    Material Science: Applied in the development of advanced materials with specific properties such as hydrophobicity or conductivity.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

Molecular Targets and Pathways: N-cyclohexyl-2,5-difluoro-N-methylbenzenesulfonamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

  • N-cyclohexyl-2-fluoro-N-methylbenzenesulfonamide
  • N-cyclohexyl-2,5-dichloro-N-methylbenzenesulfonamide
  • N-cyclohexyl-2,5-difluoro-N-ethylbenzenesulfonamide

Comparison:

  • Fluorination: The presence of two fluorine atoms in N-cyclohexyl-2,5-difluoro-N-methylbenzenesulfonamide enhances its reactivity and stability compared to mono-fluorinated or non-fluorinated analogs.
  • Cyclohexyl Group: The cyclohexyl group provides steric hindrance, influencing the compound’s interaction with molecular targets and its overall stability.
  • Methylation: The methyl group on the nitrogen atom affects the compound’s solubility and its ability to participate in specific chemical reactions.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-2,5-difluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-9-10(14)7-8-12(13)15/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCWRVBTMKHBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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